3-Methylbutan-2-yl methanesulfonate
Overview
Description
3-Methylbutan-2-yl methanesulfonate is an organic chemical compound . Its IUPAC name is 1,2-dimethylpropyl methanesulfonate . It has a molecular weight of 166.24 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 . This indicates that the molecule is composed of 6 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Biogeochemical Cycling of Sulfur : Methanesulfonic acid, a related compound, plays a significant role in the biogeochemical cycling of sulfur. It is produced in large quantities in the atmosphere from the oxidation of dimethyl sulfide and is used by various aerobic bacteria as a sulfur source for growth (Kelly & Murrell, 1999).
Catalysis and Synthesis : Nicotinium methane sulfonate, derived from methanesulfonic acid, has shown excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This indicates its potential as a catalyst in organic synthesis processes (Tamaddon & Azadi, 2018).
Physicochemical Properties and Ecotoxicity : Research on imidazolium-based organic salts, which include methanesulfonate compounds, has provided insights into their physicochemical properties, Brönsted acidity, and ecotoxicity. This is crucial for understanding their environmental impact and potential industrial applications (Sardar et al., 2018).
Production and Use in Research : Methyl methanesulfonate, closely related to 3-Methylbutan-2-yl methanesulfonate, is primarily used for research purposes. Its production and application in scientific studies highlight its significance in experimental research (Methyl Methanesulfonate, 1999).
Synthesis of Chemical Compounds : Methanesulfonic acid, a related compound, is used as a solvent and catalyst in the synthesis of various chemical compounds, demonstrating its versatility in chemical synthesis (Camps et al., 1984).
Sulfonation of Methane : Research has investigated the direct sulfonation of methane to methanesulfonic acid and methylbisulfate, exploring new methods of chemical synthesis and the effects of different catalysts (Mukhopadhyay & Bell, 2004).
Safety and Hazards
3-Methylbutan-2-yl methanesulfonate is classified as a flammable liquid and vapor. It is harmful if inhaled and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Future Directions
Properties
IUPAC Name |
3-methylbutan-2-yl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREPGPGLHZOQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949725 | |
Record name | 3-Methylbutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26943-74-8 | |
Record name | 2-Butanol, 3-methyl-, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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